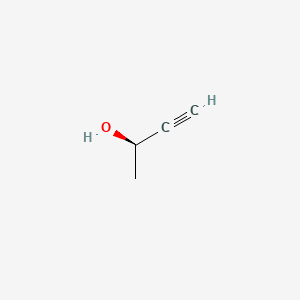
(R)-(+)-3-Butyn-2-ol
Vue d'ensemble
Description
®-(+)-3-Butyn-2-ol is an organic compound with the molecular formula C₄H₆O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis due to its unique structure, which includes both an alcohol and an alkyne functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-(+)-3-Butyn-2-ol can be synthesized through several methods. One common method involves the reaction of propargyl bromide with acetone in the presence of a base, such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of ®-(+)-3-Butyn-2-ol.
Another method involves the use of Grignard reagents. For example, the reaction of ethynylmagnesium bromide with acetone can yield ®-(+)-3-Butyn-2-ol. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-(+)-3-Butyn-2-ol often involves the use of catalytic processes to enhance efficiency and yield. Catalysts such as palladium or nickel can be used to facilitate the reaction between propargyl alcohol and acetone. These catalytic processes are typically conducted under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-3-Butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Forms compounds like 3-butyn-2-one or 3-butynal.
Reduction: Forms compounds like 3-butene-2-ol or butane-2-ol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-(+)-3-Butyn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of ®-(+)-3-Butyn-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. The alkyne group can participate in various addition reactions, making it a versatile intermediate in organic synthesis. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-3-Butyn-2-ol: The enantiomer of ®-(+)-3-Butyn-2-ol, with similar chemical properties but different biological activity.
Propargyl alcohol: A simpler alkyne alcohol with similar reactivity but lacking the chiral center.
2-Butyn-1-ol: Another alkyne alcohol with a different position of the hydroxyl group.
Uniqueness
®-(+)-3-Butyn-2-ol is unique due to its chiral nature and the presence of both an alcohol and an alkyne functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
IUPAC Name |
(2R)-but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPOMITUDGXOSB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274155 | |
| Record name | (+)-3-Butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42969-65-3 | |
| Record name | 3-Butyn-2-ol, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42969-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-Butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-(+)-3-Butyn-2-ol particularly suitable for synthesizing axially chiral biaryls?
A1: this compound serves as a key starting material for creating tetraynes, which are crucial components in a specific double [2+2+2] cycloaddition reaction. [] This reaction, catalyzed by a rhodium(I)/1,3-bis(diphenylphosphino)propane (dppp) complex, enables the formation of C2-symmetric axially chiral biaryls with controlled stereochemistry. [] The chirality of this compound is transferred to the final biaryl product, highlighting its significance in asymmetric synthesis.
Q2: How does the choice of monoyne affect the final biaryl structure in these reactions?
A2: Research indicates that the structure of the monoyne partnering with the (R)-3-butyn-2-ol-derived tetrayne significantly influences the final biaryl's dihedral angle. [] When using propiolates as monoynes, the resulting biaryls possess larger dihedral angles. Conversely, employing propargyl alcohol as the monoyne yields biaryls with smaller dihedral angles. [] This control over dihedral angle is crucial, as it directly impacts the biaryl's overall shape and potential applications.
Q3: Are there any established large-scale synthesis methods for this compound derivatives?
A3: Yes, efficient large-scale processes for synthesizing (R)-benzyl 4-hydroxyl-2-pentynoate from (R)-3-Butyn-2-ol have been developed. [] This particular derivative is recognized as a key intermediate in synthesizing penems and carbapenems, important classes of antibiotics. [] This process optimizes reaction conditions such as temperature, reagent addition order, and lithiation reagent concentration to maximize yield, making it suitable for large-scale production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


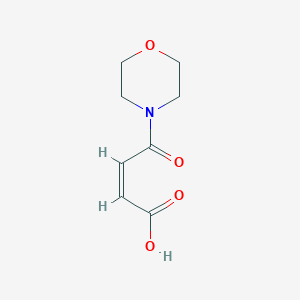
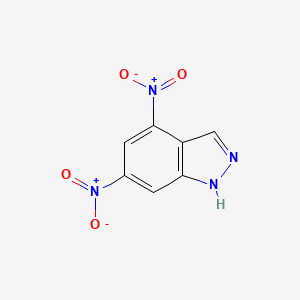
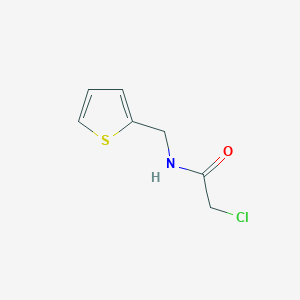
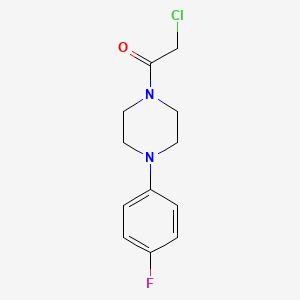
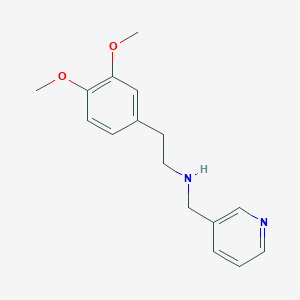
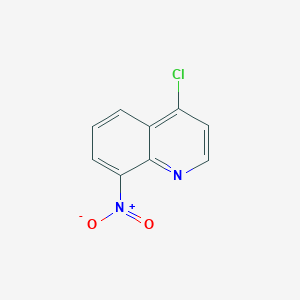
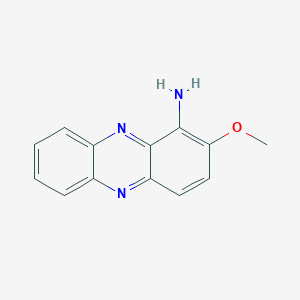
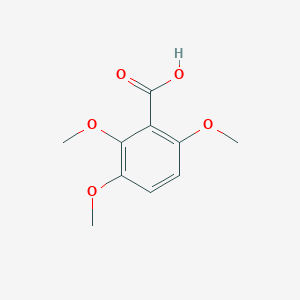
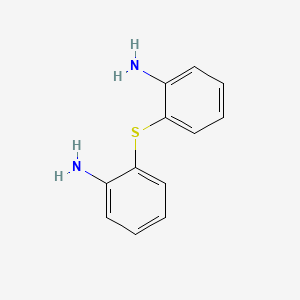
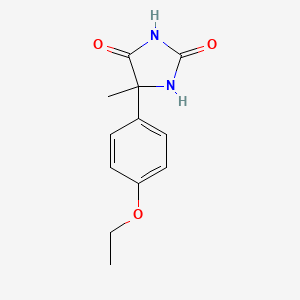
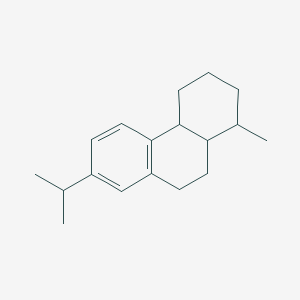
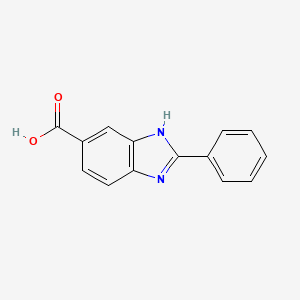
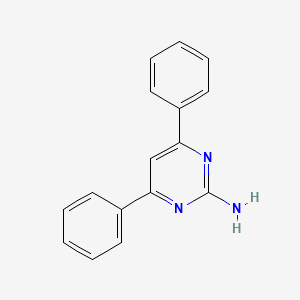
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)
